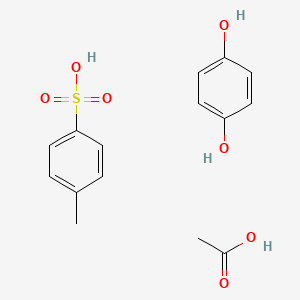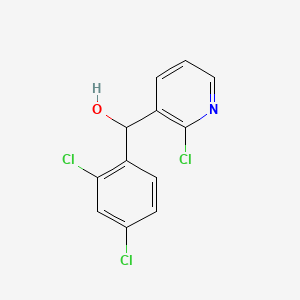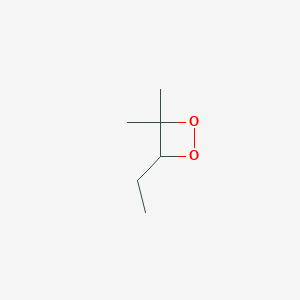
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties . The structure of this compound consists of a quinoxaline ring with a phenyl group and an aldehyde group at specific positions, along with two oxygen atoms bonded to the nitrogen atoms in the pyrazine ring.
準備方法
The synthesis of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide typically involves multi-step reactions. The oxidation of the nitrogen atoms in the pyrazine ring to form the 1,4-dioxide structure is a crucial step in the synthesis . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
化学反応の分析
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can convert the 1,4-dioxide structure back to the parent quinoxaline compound.
Substitution: The phenyl and aldehyde groups can be substituted with other functional groups to create novel derivatives with specific properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage in microbial and cancer cells, leading to cell death . It also interacts with various molecular targets, including proteins and enzymes involved in oxidative stress and inflammation .
類似化合物との比較
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is unique due to its specific structure and biological activities. Similar compounds include:
3-Methyl-2-quinoxalinacetyl-1,4-di-N-oxide (MEQ): Known for its antimicrobial properties.
3-Methyl-2-quinoxalinbenzenevinylketo-1,4-di-N-oxide (QCT): Exhibits antitumoral activities.
Quinoxaline-2-carboxylic acid 1,4-dioxide: Isolated from natural sources and has antibiotic properties.
These compounds share the quinoxaline 1,4-dioxide core structure but differ in their substituents and specific biological activities.
特性
CAS番号 |
81485-18-9 |
|---|---|
分子式 |
C15H10N2O3 |
分子量 |
266.25 g/mol |
IUPAC名 |
1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-carbaldehyde |
InChI |
InChI=1S/C15H10N2O3/c18-10-14-15(11-6-2-1-3-7-11)17(20)13-9-5-4-8-12(13)16(14)19/h1-10H |
InChIキー |
FCZVWICVFFQUNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


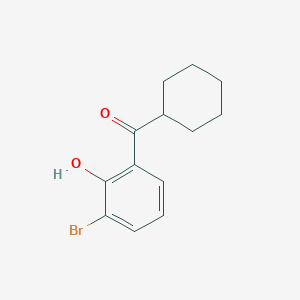
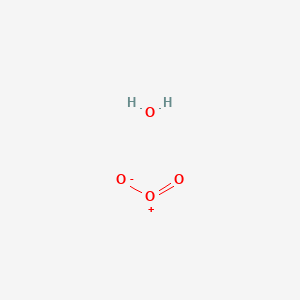
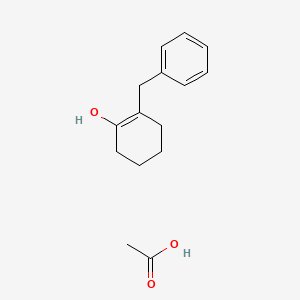
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
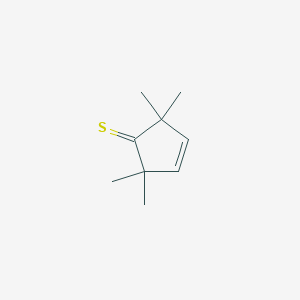
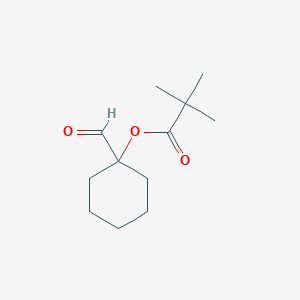
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
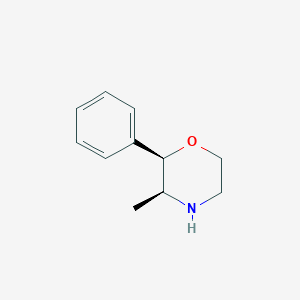
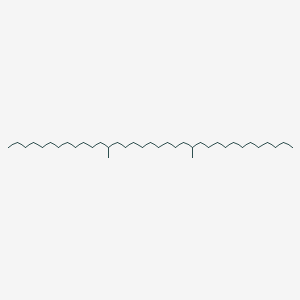
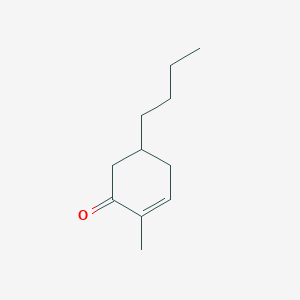
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
